3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, also known as FSTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FSTB is a small molecule that belongs to the class of sulfonamide compounds and has a molecular weight of 416.48 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Electrophysiological Activity
Research highlights the synthesis of N-substituted imidazolylbenzamides, indicating the viability of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity. This activity is crucial in the development of cardiac arrhythmia treatments, demonstrating the compound's potential in cardiac therapeutic applications (Morgan et al., 1990).
Antiproliferative Activities
Another study on pyrazole-sulfonamide derivatives, designed and synthesized from related compounds, showed significant in vitro antiproliferative activities against HeLa and C6 cell lines. These findings underline the potential of such compounds in cancer research, particularly in developing treatments targeting specific cancer cell lines (Mert et al., 2014).
Antimalarial and COVID-19 Applications
The reactivity investigation of similar sulfonamide derivatives for antimalarial activity, characterized by their ADMET properties, presents a promising avenue for addressing malaria. Moreover, the theoretical calculations and molecular docking studies suggest potential applications of these compounds in COVID-19 drug development, highlighting their broad therapeutic applications (Fahim & Ismael, 2021).
Fluoroalkylative Aryl Migration
The use of fluorinated sulfinate salts in the fluoroalkylation/aryl migration of conjugated N-arylsulfonylated amides demonstrates the compound's utility in synthetic chemistry. This research provides insights into novel synthetic pathways that can be applied in the development of fluorinated pharmaceuticals, offering potential advancements in drug design and synthesis (He et al., 2015).
Type III Secretion Inhibitors
Investigations into the design and synthesis of analogues for the inhibition of type III secretion in Yersinia highlight the compound's potential in preventing or treating bacterial infections. This application is significant in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Kauppi et al., 2007).
Wirkmechanismus
Target of Action
The primary target of 3-(4-fluorophenylsulfonamido)-N-(thiazol-2-yl)benzamide is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
3-(4-fluorophenylsulfonamido)-N-(thiazol-2-yl)benzamide interacts with its target, the androgen receptor, by acting as an antagonist
Biochemical Pathways
By blocking the androgen receptor, 3-(4-fluorophenylsulfonamido)-N-(thiazol-2-yl)benzamide inhibits the normal function of the receptor and disrupts the androgen signaling pathway . This leads to a decrease in the expression of androgen-responsive genes, which can have downstream effects on cellular proliferation and differentiation.
Result of Action
As a result of its action, 3-(4-fluorophenylsulfonamido)-N-(thiazol-2-yl)benzamide has shown potent antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) and has demonstrated promising prostate-specific antigen (PSA) downregulation .
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S2/c17-12-4-6-14(7-5-12)25(22,23)20-13-3-1-2-11(10-13)15(21)19-16-18-8-9-24-16/h1-10,20H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMQEMGPOROUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.